![molecular formula C17H22N2O3S3 B2890871 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034496-43-8](/img/structure/B2890871.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a piperidine ring, a bithiophene group, and a sulfonyl group. Piperidine is a common organic compound that forms a heterocyclic ring . Bithiophene refers to a structure where two thiophene rings are connected . A sulfonyl group is a functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring would provide a cyclic structure, the bithiophene group would likely contribute to the compound’s aromaticity, and the sulfonyl group could introduce polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of a sulfonyl group might make the compound more polar and affect its solubility .Applications De Recherche Scientifique
Synthesis and Biological Activity
The sulfonyl hydrazone scaffold and piperidine rings, integral components of the compound , have significant medicinal chemistry implications. For instance, Karaman et al. (2016) explored the synthesis of novel sulfonyl hydrazone derivatives with piperidine structures, focusing on their antioxidant capacity and anticholinesterase activity. These compounds, including various piperidine derivatives, were found to exhibit considerable lipid peroxidation inhibitory activity and antioxidant capacity, with some showing better activity than standard antioxidants in certain assays. This highlights the potential therapeutic applications of such compounds in combating oxidative stress and related disorders (Karaman et al., 2016).
Alzheimer’s Disease Treatment
Rehman et al. (2018) synthesized N-substituted derivatives of a piperidine structure similar to the compound of interest, aiming to develop new drug candidates for Alzheimer’s disease. Their work involved structural elucidation through spectral analysis and screening for enzyme inhibition activity against acetylcholinesterase, a key enzyme in Alzheimer's disease pathology. This study underscores the relevance of such compounds in the development of treatments for neurodegenerative diseases (Rehman et al., 2018).
Antimicrobial Applications
Iqbal et al. (2017) investigated acetamide derivatives with a piperidine core, evaluating their antibacterial potentials. The study synthesized various compounds and tested them against different bacterial strains, revealing moderate to significant antibacterial activity. This suggests the utility of such piperidine derivatives in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Iqbal et al., 2017).
Anticancer Properties
Rehman et al. (2018) also explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The study synthesized various compounds and tested their anticancer potential, finding several to exhibit strong anticancer activity. This underscores the potential of piperidine derivatives in cancer research and therapy (Rehman et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-25(21,22)19-9-5-13(6-10-19)17(20)18-8-4-15-2-3-16(24-15)14-7-11-23-12-14/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYTQNWIDFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
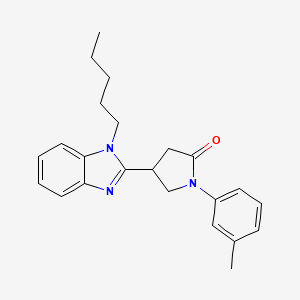

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)
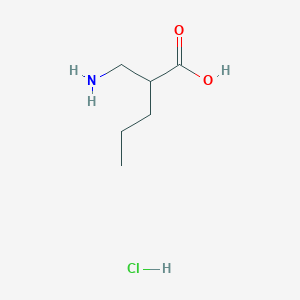
![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)
![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)
![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)
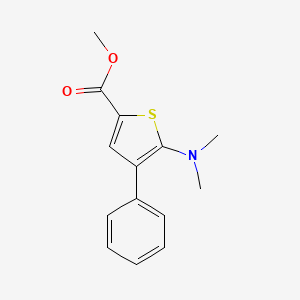
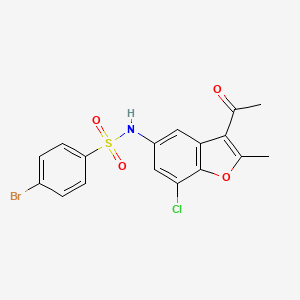

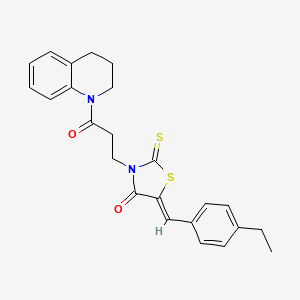
![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)
